molecular formula C19H25N5O4 B2699949 1-(2-Methoxy-5-methylphenyl)-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea CAS No. 1172244-57-3

1-(2-Methoxy-5-methylphenyl)-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea

Cat. No. B2699949
CAS RN: 1172244-57-3
M. Wt: 387.44
InChI Key: QTGDKPWUFOTRPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxy-5-methylphenyl)-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea, also known as MP-10, is a synthetic compound that has been extensively studied for its potential use in cancer treatment.

Scientific Research Applications

Enzyme Inhibition and Medicinal Chemistry

  • Enzyme Inhibition Properties: A study found cyclic urea derivatives effective in inhibiting carbonic anhydrase and cholinesterase enzymes, suggesting potential therapeutic applications in treating diseases where these enzymes are implicated (A. Sujayev et al., 2016).
  • Antibacterial Activity: Research on urea derivatives highlighted their capacity to inhibit bacterial DNA polymerase and demonstrated significant antibacterial activity, indicating potential for developing new antibacterial agents (C. Zhi et al., 2005).

Chemical Synthesis and Methodologies

  • Catalysis in Chemical Synthesis: The study on the synthesis of dihydropyrimidin-2(1H)-one derivatives using strong acidic ion-exchange membranes showcases advances in catalysis and synthetic methodologies, improving yield and efficiency (Ni Shu-jing, 2004).
  • Novel Synthetic Routes: Research into flexible ureas as acetylcholinesterase inhibitors explores the optimization of pharmacophoric moieties and highlights novel synthetic routes for potentially therapeutic compounds (J. Vidaluc et al., 1995).

Potential Therapeutic Applications

  • Antioxidant Activity: A study on the synthesis of pyrimidinone derivatives and their evaluation for antioxidant activity suggests the potential for these compounds to act as antioxidants, offering protective health benefits (S. George et al., 2010).
  • Anti-Inflammatory and Analgesic Agents: The synthesis of novel compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities, presents a foundation for the development of new therapeutic agents (A. Abu‐Hashem et al., 2020).

properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4/c1-14-3-4-16(26-2)15(11-14)23-19(25)20-5-8-28-18-12-17(21-13-22-18)24-6-9-27-10-7-24/h3-4,11-13H,5-10H2,1-2H3,(H2,20,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGDKPWUFOTRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NCCOC2=NC=NC(=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxy-5-methylphenyl)-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea

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